![molecular formula C16H12BrNO4 B5377664 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5377664.png)
4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid, also known as BPOA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid has been studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a herbicide. In materials science, it has been investigated for its potential use in the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to inhibit the activity of COX-2 and reduce inflammation. In animal studies, it has been shown to have anti-tumor and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid is its versatility. It can be synthesized using a relatively simple process and has a wide range of potential applications in various fields of scientific research. However, one of the limitations of 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and further studies are needed to determine its safety profile.
Orientations Futures
There are many potential future directions for research on 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid. In medicine, it could be studied further for its potential use as an anti-cancer agent or as a treatment for inflammatory diseases. In agriculture, it could be studied further for its potential use as a herbicide. In materials science, it could be investigated further for its potential use in the synthesis of novel materials.
Conclusion:
In conclusion, 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid is a synthetic molecule that has gained significant attention in the field of scientific research. It has a wide range of potential applications in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations. However, its versatility and potential usefulness make it an exciting area of research for the future.
Méthodes De Synthèse
4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid is synthesized through a multi-step process that involves the reaction of 4-bromophenol with 4-nitrophenylamine to form 4-(4-nitrophenoxy)phenylamine. This compound is then reduced to 4-(4-aminophenoxy)phenylamine, which is subsequently reacted with ethyl acetoacetate to form 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid.
Propriétés
IUPAC Name |
(Z)-4-[4-(4-bromophenoxy)anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4/c17-11-1-5-13(6-2-11)22-14-7-3-12(4-8-14)18-15(19)9-10-16(20)21/h1-10H,(H,18,19)(H,20,21)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJFBGZQHDRTQI-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5377586.png)

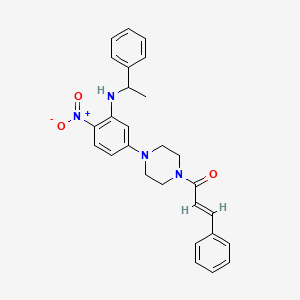
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B5377600.png)
![N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377608.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5377614.png)
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide](/img/structure/B5377619.png)
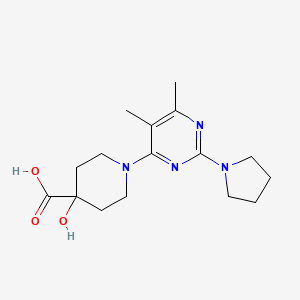
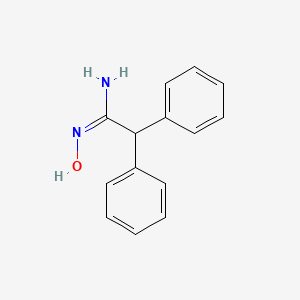

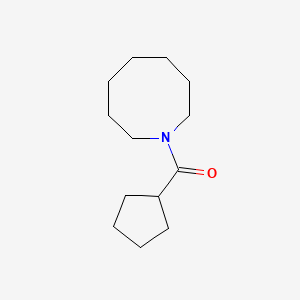
![1-butyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5377676.png)
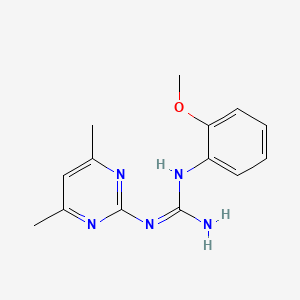
![2-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377697.png)